6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a brominated precursor with a thiourea derivative under acidic or basic conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other brominated triazines or thioxo derivatives, such as:
- 6-chloro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 6-fluoro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could lie in its specific reactivity and potential applications. For example, the presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C3H2BrN3OS |
---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H2BrN3OS/c4-1-2(9)5-3(8)7-6-1/h(H2,5,7,8,9) |
InChI Key |
XTDLORUYXBJXDJ-UHFFFAOYSA-N |
SMILES |
C1(=S)C(=NNC(=O)N1)Br |
Canonical SMILES |
C1(=S)C(=NNC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.